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Compound of Interest

Compound Name: 5-Chloro-2,4-difluorobenzonitrile

Cat. No.: B117424

An In-depth Technical Guide to 5-Chloro-2,4-
difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 5-Chloro-2,4-difluorobenzonitrile, a key intermediate in the synthesis of
pharmaceuticals and agrochemicals. This document outlines its characteristics, synthesis, and
safety protocols, presenting data in a clear and accessible format for scientific professionals.

Introduction

5-Chloro-2,4-difluorobenzonitrile is a halogenated aromatic nitrile that serves as a versatile
building block in organic synthesis. Its trifunctional nature, featuring a nitrile group and three
halogen substituents (one chlorine and two fluorine atoms), allows for a variety of chemical
transformations. The presence of fluorine atoms can significantly influence the pharmacokinetic
and physicochemical properties of derivative compounds, such as metabolic stability and
binding affinity, making this compound particularly valuable in the development of novel
therapeutic agents and agrochemicals.[1]

Core Physical and Chemical Properties

The physical and chemical properties of 5-Chloro-2,4-difluorobenzonitrile are summarized in
the tables below. It is important to note that some variation exists in the reported values across
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different suppliers and databases.

General Information

Property Value

CAS Number 146780-26-9
Molecular Formula C7H2CIF2N
Molecular Weight 173.55 g/mol

Physical Properties

Property Value Source(s)

Colorless to pale yellow

Appearance ) )
crystalline solid
Melting Point 48-50 °C or 58-61 °C
N ) 205.1 £ 35.0 °C (Predicted) or
Boiling Point
212 °C
) 1.43 + 0.1 g/cm3 (Predicted) or
Density
1.5 g/cm3
- Insoluble in water, soluble in
Solubility ]
organic solvents
Vapor Pressure 0.255 mmHg at 25°C
Flash Point 77.8+25.9°C
Refractive Index 1.513

Computed Chemical Properties

Property Value
XLogP3 25
PSA 23.8 A2
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Synthesis and Reactivity

5-Chloro-2,4-difluorobenzonitrile is primarily synthesized through two main routes: direct
chlorination of a difluorinated precursor or a halogen exchange (Halex) reaction.

» Direct Chlorination: This method involves the electrophilic aromatic substitution of 2,4-
difluorobenzonitrile with a chlorinating agent. The reaction is typically carried out under
specific temperature and pressure conditions to achieve a good yield.

e Halogen Exchange (Halex) Reaction: This is a common method for introducing fluorine
atoms into an aromatic ring. In the context of synthesizing 5-Chloro-2,4-
difluorobenzonitrile, a precursor such as a dichlorofluorobenzonitrile could undergo a
selective chlorine-to-fluorine exchange using an alkali metal fluoride like potassium fluoride
(KF). These reactions are often performed in a polar aperiodic solvent, such as dimethyl
sulfoxide (DMSO) or sulfolane, at elevated temperatures (typically 150-250 °C).

The following diagram illustrates a generalized workflow for the synthesis of 5-Chloro-2,4-
difluorobenzonitrile via a Halogen Exchange (Halex) process.
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Generalized Synthesis Workflow

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-Chloro-2,4-
difluorobenzonitrile was not available in the searched literature, a representative procedure
for a halogen exchange reaction is provided below. This protocol is based on general
methodologies for similar transformations and should be adapted and optimized for specific
laboratory conditions.

Representative Protocol for Halogen Exchange Synthesis:
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» Materials and Setup:

[e]

o

o

o

A suitable dichlorofluorobenzonitrile precursor.
Anhydrous potassium fluoride (spray-dried is often preferred).
A high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide or sulfolane).

A round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a
thermometer, and a nitrogen inlet.

e Procedure:

o

To the reaction flask, add the dichlorofluorobenzonitrile precursor and the polar aprotic
solvent.

Begin stirring and heat the mixture to the desired reaction temperature (e.g., 180-220°C).

Under a nitrogen atmosphere, add the anhydrous potassium fluoride portion-wise to the
heated mixture.

Maintain the reaction at the elevated temperature and monitor its progress by a suitable
analytical technique (e.g., GC-MS or HPLC).

After the reaction is complete, cool the mixture to room temperature.
Quench the reaction by carefully adding water.

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or
dichloromethane).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure.

Purify the crude product by distillation or recrystallization to obtain 5-Chloro-2,4-
difluorobenzonitrile.
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Spectral Data

Detailed experimental spectral data (*H NMR, 13C NMR, FT-IR, and Mass Spectrometry) for 5-
Chloro-2,4-difluorobenzonitrile are not readily available in the public domain based on the
conducted search. Therefore, as an illustrative example, the spectral characteristics of the
closely related precursor, 2,4-difluorobenzonitrile, are discussed. Researchers should obtain
and interpret the spectral data for 5-Chloro-2,4-difluorobenzonitrile upon synthesis or
acquisition.

'H NMR Spectroscopy (lllustrative Example: 2,4-
Difluorobenzonitrile)

In the *H NMR spectrum of 2,4-difluorobenzonitrile, the aromatic protons would exhibit complex
splitting patterns due to both proton-proton and proton-fluorine couplings. The chemical shifts
would be in the aromatic region (typically & 7.0-8.0 ppm).

13C NMR Spectroscopy (lllustrative Example: 2,4-
Difluorobenzonitrile)

The 13C NMR spectrum of 2,4-difluorobenzonitrile would show distinct signals for each of the
seven carbon atoms. The carbon atoms directly bonded to fluorine would appear as doublets
due to carbon-fluorine coupling. The nitrile carbon would appear in the characteristic region for
nitriles (around & 115-120 ppm). The aromatic carbons would resonate in the range of & 100-
140 ppm, with their specific shifts influenced by the fluorine substituents.

FT-IR Spectroscopy (lllustrative Example: 2,4-
Difluorobenzonitrile)

The FT-IR spectrum of 2,4-difluorobenzonitrile would display characteristic absorption bands
corresponding to its functional groups. Key peaks would include:

e C=N stretch: A sharp, strong absorption around 2230 cm~1,

o C-F stretch: Strong absorptions in the fingerprint region, typically between 1250 and 1000
cm™i.
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e Aromatic C=C stretch: Multiple bands of varying intensity in the 1600-1450 cm~1 region.

e Aromatic C-H stretch: Peaks above 3000 cm™1.

Mass Spectrometry (lllustrative Example: 2,4-
Difluorobenzonitrile)

In the mass spectrum of 2,4-difluorobenzonitrile, the molecular ion peak (M+) would be
observed at m/z corresponding to its molecular weight. The fragmentation pattern would likely
involve the loss of the nitrile group (CN) and potentially fluorine atoms. For 5-Chloro-2,4-
difluorobenzonitrile, the mass spectrum would be more complex due to the presence of
chlorine isotopes (3>Cl and 3’Cl), resulting in a characteristic M and M+2 isotopic pattern for
chlorine-containing fragments.

Safety and Handling

5-Chloro-2,4-difluorobenzonitrile is a hazardous substance and should be handled with
appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Key Safety Precautions:

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with
side shields, and a lab coat.

« Inhalation: Avoid inhaling dust or vapors.

o Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse
immediately with plenty of water.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep
away from incompatible materials such as strong oxidizing agents.

» Disposal: Dispose of in accordance with local, state, and federal regulations.

The following diagram outlines the logical flow of safety and handling procedures.
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Safety and Handling Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [5-Chloro-2,4-difluorobenzonitrile physical and chemical
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b117424#5-chloro-2-4-difluorobenzonitrile-physical-
and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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